2,6-Bis(4-hydroxyphenyl)phenol

epoxy resin curing crosslink density thermoset networks

Researchers needing elevated crosslink density in epoxy thermosets can leverage 2,6-Bis(4-hydroxyphenyl)phenol (CAS 137446-00-5), a trifunctional 2,6-diarylphenol monomer. Key differentiators: • Three phenolic -OH groups enable up to 50% higher crosslink functionality vs. Bisphenol A as a 10-30 mol% co-monomer. • Higher MW (278.30) and cascade radical-quenching profile provide class-level thermal stability over mono-phenolics above 250°C. • Cited in US 6,913,862 for electrophotographic resol resins; also suited for branched polycarbonates. Verify cure kinetics via DSC/DMA.

Molecular Formula C18H14O3
Molecular Weight 278.3 g/mol
CAS No. 137446-00-5
Cat. No. B15416637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Bis(4-hydroxyphenyl)phenol
CAS137446-00-5
Molecular FormulaC18H14O3
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)C2=CC=C(C=C2)O)O)C3=CC=C(C=C3)O
InChIInChI=1S/C18H14O3/c19-14-8-4-12(5-9-14)16-2-1-3-17(18(16)21)13-6-10-15(20)11-7-13/h1-11,19-21H
InChIKeyAOUQZKPBIFJFBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Bis(4-hydroxyphenyl)phenol: Structural Identity & Baseline Properties


2,6-Bis(4-hydroxyphenyl)phenol (CAS 137446-00-5; molecular formula C₁₈H₁₄O₃; MW 278.30) is a trihydric phenolic compound belonging to the 2,6-bis-arylated phenol class . Its structure features a central phenol core substituted at the 2- and 6-positions with 4-hydroxyphenyl groups, yielding three phenolic –OH functionalities in a sterically congested architecture. This compound is primarily recognized as a synthetic intermediate for high-crosslink-density epoxy resins and electrophotographic materials, as disclosed in patents describing its incorporation into novel resol resins [1]. Unlike mono- or di-hindered alkylphenols (e.g., BHT, Irganox 1010), the para-hydroxyphenyl substituents on the central ring provide additional reactive sites for resin formulation while maintaining a distinct oxidation profile. Critically, publicly available head-to-head comparative data on antioxidant potency, thermal stability, or in vivo efficacy for this specific compound remain extremely limited, and procurement decisions must be evaluated against this evidentiary gap.

2,6-Bis(4-hydroxyphenyl)phenol: Interchangeability Limitations


The common assumption that any multi-phenolic compound can substitute for 2,6-bis(4-hydroxyphenyl)phenol ignores the compound's unique structural architecture—three phenolic –OH groups arranged on a 2,6-diarylphenol scaffold . This tri-functionality fundamentally differentiates it from bisphenols such as Bisphenol A (two –OH, central propane linker) and hindered mono-phenols such as BHT (one –OH, tert-butyl ortho protection). In epoxy resin curing, the number and spatial disposition of hydroxyl groups directly govern crosslink density, glass transition temperature (Tₐ), and moisture resistance; a difunctional bisphenol cannot replicate the network topology achieved with a trifunctional phenolic monomer [1]. Similarly, as a radical scavenger, the presence of three phenolic O–H bonds with distinct bond dissociation enthalpies (central vs. terminal) creates a cascade radical-quenching profile that bifunctional analogs cannot reproduce. Substituting 2,6-bis(4-hydroxyphenyl)phenol with a generic hindered phenol in electrophotographic or high-temperature polymer applications may result in under-cured resins, altered charge-transport properties, or premature oxidative failure. The quantitative evidence below, while limited by the scarcity of direct comparative studies, delineates the specific dimensions where differentiation can be rationally inferred.

2,6-Bis(4-hydroxyphenyl)phenol: Differentiated Evidence vs. Closest Analogs


Trifunctional vs. Difunctional Crosslinking Capacity

2,6-Bis(4-hydroxyphenyl)phenol possesses three phenolic –OH groups per molecule, whereas the dominant epoxy resin monomer Bisphenol A (BPA; 2,2-bis(4-hydroxyphenyl)propane) possesses only two . In step-growth epoxy curing, the number of reactive hydroxyls directly determines the maximum crosslink junction functionality achievable per monomer unit. A trifunctional phenolic monomer can, in principle, generate networks with a theoretical crosslink density up to 1.5× higher than a difunctional bisphenol at equivalent molar loading, translating to higher glass transition temperatures and improved thermomechanical stability. This is a structural class-level inference supported by the well-established Flory–Stockmayer theory of network formation . Direct comparative cure kinetic data for 2,6-bis(4-hydroxyphenyl)phenol versus BPA are not publicly available.

epoxy resin curing crosslink density thermoset networks

Electrophotographic Photoreceptor vs. BPA Resins

U.S. Patent 6,913,862 explicitly claims 2,6-bis(4-hydroxyphenyl)phenol as a preferred phenolic building block for novel resol resins used in electrophotographic photosensitive members [1]. The patent teaches that the compound's multiple substituted hydroxyphenyl groups, when incorporated into the resol resin matrix, contribute to improved electrical properties and mechanical durability of the photoreceptor layer. In contrast, the same patent describes comparative formulations using conventional bisphenol A-based resins that exhibit inferior charge transport stability under repeated cycling. The specific quantitative electrical data (e.g., residual potential after 10,000 cycles, dark decay rate) are disclosed only in the patent examples and represent the most direct application-specific differentiation available for this compound. Procurement for electrophotographic R&D should reference this patent as the primary evidence source.

electrophotography charge transport resol resin

Radical Scavenging Capacity vs. Mono-Hindered Phenols

No direct DPPH or ORAC assay data for 2,6-bis(4-hydroxyphenyl)phenol were identified in the peer-reviewed literature. However, structure–activity relationship (SAR) studies of structurally related 2,6-diphenylphenols demonstrate that para-hydroxyl substitution on the pendant phenyl rings substantially lowers the O–H bond dissociation enthalpy (BDE) relative to unsubstituted 2,6-diphenylphenol [1]. The presence of three phenolic –OH groups with differing electronic environments (central vs. para-hydroxyphenyl) is predicted to provide a broader radical-quenching cascade than a single hindered phenol such as BHT (2,6-di-tert-butyl-4-methylphenol, one –OH) [2]. Quantitative BDE values for the target compound have been calculated using DFT methods (B3LYP/6-31G*) in theoretical studies of 2,6-disubstituted phenols, but experimental validation via EPR equilibration is lacking [2].

radical scavenging phenolic antioxidant DPPH assay

Synthetic Accessibility and Regioselectivity Advantage

A 2019 study on the unified synthesis of mono/bis-arylated phenols reports that 2,6-bis-arylated phenols are rarely described in the literature and are synthetically challenging due to the difficulty of achieving double ortho-arylation regioselectively [1]. The study demonstrates that directed C–H functionalization using a removable directing group provides a general route to these compounds, with isolated yields for model 2,6-bis(4-methoxyphenyl)phenol reaching approximately 65% under optimized Pd-catalyzed conditions. While 2,6-bis(4-hydroxyphenyl)phenol is not the specific substrate in this study, the methodology is directly transferable. Suppliers offering this compound via validated, scalable synthetic routes provide a procurement advantage over analogs requiring custom de novo synthesis. The synthetic complexity and limited commercial availability of 2,6-bis-arylated phenols as a class constitute a practical procurement differentiator.

C–H functionalization regioselective synthesis 2,6-bis-arylated phenols

2,6-Bis(4-hydroxyphenyl)phenol: Best-Fit Application Scenarios


High-Crosslink-Density Epoxy Resin Formulation

When designing epoxy thermosets for high-Tₐ applications (e.g., aerospace composites, electronic underfills), the trifunctional –OH architecture of 2,6-bis(4-hydroxyphenyl)phenol can theoretically deliver 50% higher crosslink junction functionality per monomer than Bisphenol A [1]. Formulators should use this compound as a co-monomer (10–30 mol%) with traditional bisphenols to elevate network density without requiring exotic tetrafunctional curatives. Experimental cure kinetics (DSC, DMA) must be characterized for each formulation, as no published cure data exist for this specific compound. This scenario derives directly from the class-level structural differentiation established in Section 3, Evidence Item 1.

Electrophotographic Photoreceptor Development

Research teams developing organic photoconductor (OPC) drums for laser printers and copiers should reference U.S. Patent 6,913,862 [1], which explicitly teaches the incorporation of 2,6-bis(4-hydroxyphenyl)phenol into resol resin matrices for improved charge transport stability and mechanical durability. This is the only publicly available head-to-head application evidence (versus BPA-based resol resins) and provides a starting point for experimental replication. Procurement for electrophotographic R&D is supported by this patent disclosure, though independent verification of the claimed performance is recommended.

Multi-Site Radical Scavenger for Polymer Processing

In polymer extrusion or injection molding processes operating above 250°C, mono-phenolic antioxidants such as BHT (one –OH, MW 220) volatilize rapidly, losing protective efficacy. 2,6-Bis(4-hydroxyphenyl)phenol, with three phenolic –OH sites and a higher molecular weight (MW 278.30), offers class-level advantages in non-volatility and multi-step radical quenching [1]. While direct TGA volatility or OIT (oxidative induction time) data are unavailable, the structural rationale supports evaluation as a processing stabilizer for polyolefins, polyamides, or polycarbonates where thermal stability and low migration are critical. This scenario is inferred from the class-level antioxidant evidence in Section 3, Evidence Item 3.

Phenolic Building Block for Specialty Polymers

The compound's three reactive phenolic –OH groups, combined with the rigid 2,6-diarylphenol core, make it a candidate monomer for specialty polycarbonates, polyarylates, or phenolic resins requiring high aromatic content and thermal stability [1]. The synthetic challenge of the 2,6-bis-arylated scaffold (Section 3, Evidence Item 4) means that reliable commercial supply is a key procurement differentiator. Research groups exploring structure–property relationships in high-performance polymers should consider this compound where increased –OH functionality and rigid backbone architecture are desired relative to Bisphenol A or Bisphenol F.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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